molecular formula C6H14ClNO B2545551 3-Amino-2-cyclopropylpropan-1-ol hydrochloride CAS No. 2138566-01-3

3-Amino-2-cyclopropylpropan-1-ol hydrochloride

Cat. No.: B2545551
CAS No.: 2138566-01-3
M. Wt: 151.63
InChI Key: CQTUICIRMSUXAL-UHFFFAOYSA-N
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Description

3-Amino-2-cyclopropylpropan-1-ol hydrochloride (CAS 2138566-01-3) is a valuable chemical intermediate in organic synthesis and drug discovery research. With a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol, this compound features both amino and alcohol functional groups, making it a versatile building block for the preparation of more complex molecules . The cyclopropyl group is of particular interest in medicinal chemistry, as it is often used to optimize the properties of lead compounds, for instance, by improving shape complementarity to protein targets such as the BTB domain of B-cell lymphoma 6 (BCL6) protein . This product is intended for research purposes and manufacturing use only. It is not intended for direct human use. Researchers should consult the safety data sheet prior to use. The compound has a warning GHS signal word and hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate precautionary measures should be taken, including using personal protective equipment and handling under a fume hood .

Properties

IUPAC Name

3-amino-2-cyclopropylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-3-6(4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTUICIRMSUXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138566-01-3
Record name 3-amino-2-cyclopropylpropan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with ammonia and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cyclopropylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Organic Synthesis

3-Amino-2-cyclopropylpropan-1-ol hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Common Reactions:

  • Oxidation: Can form amine oxide derivatives.
  • Reduction: Hydroxyl group can be reduced to form alkanes.
  • Substitution: Hydroxyl group can be substituted with halides or sulfonates.

Biological Applications

The compound has shown potential as a building block for biologically active molecules, including enzyme inhibitors and receptor ligands. Its structural properties enable it to interact with various biological targets, influencing pathways related to neurotransmitter systems.

Case Study: Interaction with Receptors
Research indicates that 3-amino-2-cyclopropylpropan-1-ol hydrochloride can bind to specific receptors, modulating their activity. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic uses in treating neurological disorders.

Biological Target Effect Reference
NMDA ReceptorModulation of neurotransmission
GABA ReceptorInhibition of neuronal activity

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug development aimed at treating neurological disorders. Its ability to influence neurotransmitter systems positions it as a candidate for further pharmacological studies.

Potential Therapeutic Uses:

  • Neurological disorders
  • Enzyme inhibition
  • Cancer treatment

Chemical Reaction Summary

Reaction Type Reagents Used Products Formed
OxidationHydrogen peroxide (H₂O₂)Amine oxide derivatives
ReductionLithium aluminum hydrideAlkane derivatives
SubstitutionThionyl chloride (SOCl₂)Halide derivatives

Mechanism of Action

The mechanism of action of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the compound may interact with receptors or other proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with chlorinated propanols, amino-propanones, and other analogs.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
3-Amino-2-cyclopropylpropan-1-ol hydrochloride C₆H₁₄ClNO 151.63 Amino, hydroxyl, cyclopropyl 1314910-96-7
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO 220.10 Amino, ketone, chloroarene 474709-89-2
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 Chloro, hydroxyl 558-42-9
Allyl chloride C₃H₅Cl 76.53 Chloro, alkene 107-05-1

Key Observations:

Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group in 3-amino-2-cyclopropylpropan-1-ol hydrochloride introduces ring strain, enhancing reactivity compared to 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride, where the aromatic ring stabilizes the structure .

Hydrochloride Salt vs. Neutral Chlorides: The hydrochloride salt improves water solubility and crystallinity relative to non-ionic analogs like allyl chloride, which is volatile and reactive due to its alkene and chlorine groups .

Amino-Alcohol vs.

Notes on Structural Isomerism and Data Gaps

  • Positional Isomerism: The distinction between 3-amino-2-cyclopropylpropan-1-ol hydrochloride (CAS 1314910-96-7) and 3-amino-1-cyclopropylpropan-1-ol hydrochloride (CAS 2940955-86-0) highlights the impact of substituent positioning on solubility and biological activity .
  • Data Limitations : Physicochemical data (e.g., melting point, logP) for the target compound are absent in the provided evidence, underscoring the need for further experimental characterization.

Biological Activity

3-Amino-2-cyclopropylpropan-1-ol hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₆H₁₃ClN₂O
  • Molecular Weight : Approximately 153.64 g/mol
  • Structure : Characterized by a cyclopropyl group, which influences its reactivity and biological interactions.

The biological activity of 3-amino-2-cyclopropylpropan-1-ol hydrochloride can be attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, binding to the active sites of specific enzymes and altering their normal function. This inhibition can lead to significant biological effects depending on the targeted enzyme.
  • Receptor Modulation : It has been shown to interact with neurotransmitter systems, potentially influencing pathways related to neurological functions. This interaction may enhance or inhibit receptor activity, leading to various physiological responses.

Biological Activity

Research indicates that 3-amino-2-cyclopropylpropan-1-ol hydrochloride exhibits significant biological activity across several areas:

Neuropharmacological Effects

Studies suggest that this compound may modulate neurotransmitter systems, which could have implications for treating neurological disorders. Its structural features allow it to bind effectively to specific receptors involved in neurotransmission, potentially leading to therapeutic effects.

Anticancer Potential

Preliminary investigations have indicated that 3-amino-2-cyclopropylpropan-1-ol hydrochloride may have anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation in vitro, particularly in cell lines with mutations associated with cancer progression .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of 3-amino-2-cyclopropylpropan-1-ol hydrochloride:

  • Cell Line Studies : In experiments involving various cancer cell lines, treatment with the compound resulted in reduced cell viability and proliferation rates. For example, treatment led to a significant increase in cell death in OVCAR-3 ovarian cancer cells when compared to untreated controls .
  • Inhibition of Cellular Pathways : The compound has been shown to inhibit specific cellular pathways linked to cancer progression. For instance, it was found effective in reducing the activity of kinases involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

The uniqueness of 3-amino-2-cyclopropylpropan-1-ol hydrochloride can be highlighted through comparison with similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Amino-2-phenylpropan-1-olContains a phenyl groupDifferent binding affinities due to aromaticity
(S)-2-Amino-3-cyclopropylpropan-1-olEnantiomer with similar structurePotentially different biological activities based on stereochemistry
3-Amino-3-cyclopropylpropan-1-olHas an additional amino groupMay exhibit enhanced solubility and reactivity

Q & A

Q. How does the compound’s ecotoxicity profile influence disposal practices?

  • Methodological Answer : While ecotoxicity data are limited (no OECD 301 testing), its high water solubility (≥25 mg/mL) suggests potential bioavailability. Treat wastewater with activated carbon filtration and monitor effluent for amine residues (detection limit: 0.1 ppm via LC-MS) .

Biological and Pharmacological Applications

Q. What in vitro models are suitable for studying this compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Use human liver microsomes (HLMs) incubated with NADPH (1 mM) and the compound (10–100 µM). Quantify metabolite formation (e.g., hydroxylated derivatives) via UPLC-QTOF. Compare inhibition potency (Ki) with known CYP3A4 substrates .

Q. How can researchers optimize the compound’s pharmacokinetic properties for CNS penetration?

  • Methodological Answer : Modify logD (pH 7.4) via pro-drug strategies (e.g., esterification of the hydroxyl group). Assess blood-brain barrier permeability using MDCK-MDR1 monolayers (Papp >5 × 10⁻⁶ cm/s indicates favorable uptake) .

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